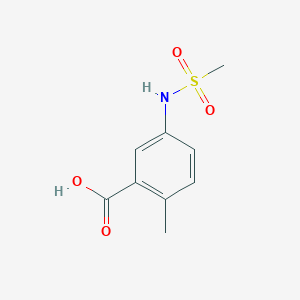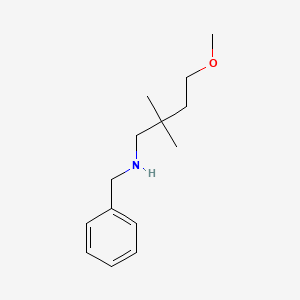
Benzyl(4-methoxy-2,2-dimethylbutyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl(4-methoxy-2,2-dimethylbutyl)amine is an organic compound with the molecular formula C14H23NO and a molecular weight of 221.34 g/mol . This compound is characterized by the presence of a benzyl group attached to a 4-methoxy-2,2-dimethylbutylamine moiety. It is primarily used for research purposes and has various applications in the fields of chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl(4-methoxy-2,2-dimethylbutyl)amine typically involves the reaction of benzylamine with 4-methoxy-2,2-dimethylbutyl chloride under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Industrial Production Methods
This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to enhance efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl(4-methoxy-2,2-dimethylbutyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyl group can participate in electrophilic substitution reactions, while the amine group can undergo nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol or benzaldehyde derivatives, while substitution reactions can produce various substituted benzyl compounds .
Aplicaciones Científicas De Investigación
Benzyl(4-methoxy-2,2-dimethylbutyl)amine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Mecanismo De Acción
The mechanism of action of Benzyl(4-methoxy-2,2-dimethylbutyl)amine involves its interaction with specific molecular targets and pathways. The benzyl group can participate in electrophilic aromatic substitution reactions, while the amine group can form hydrogen bonds and interact with various receptors and enzymes . These interactions can modulate biological processes and lead to specific physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzylamine: A simpler compound with a benzyl group attached to an amine.
4-Methoxybenzylamine: Contains a methoxy group on the benzyl ring.
2,2-Dimethylbutylamine: Lacks the benzyl and methoxy groups.
Uniqueness
Benzyl(4-methoxy-2,2-dimethylbutyl)amine is unique due to the combination of its benzyl, methoxy, and dimethylbutylamine moieties. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Propiedades
Fórmula molecular |
C14H23NO |
|---|---|
Peso molecular |
221.34 g/mol |
Nombre IUPAC |
N-benzyl-4-methoxy-2,2-dimethylbutan-1-amine |
InChI |
InChI=1S/C14H23NO/c1-14(2,9-10-16-3)12-15-11-13-7-5-4-6-8-13/h4-8,15H,9-12H2,1-3H3 |
Clave InChI |
GSVWVVYWSKSCOJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCOC)CNCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


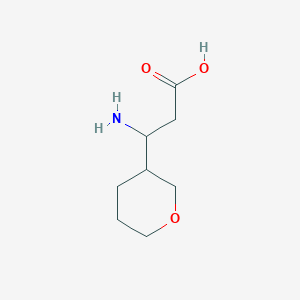
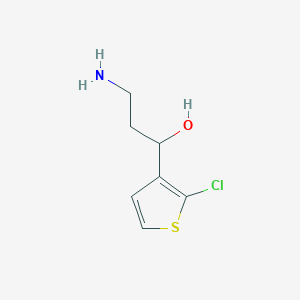
![3-{[(Benzyloxy)carbonyl]amino}-3-cyclopentylpropanoic acid](/img/structure/B13165849.png)

![1-(4-Bromophenyl)-2-[(2,2-difluoroethenyl)oxy]ethan-1-ol](/img/structure/B13165859.png)
![1-[(tert-Butoxy)carbonyl]-2-methyl-4-(propan-2-yloxy)pyrrolidine-2-carboxylic acid](/img/structure/B13165867.png)
![Methyl 2,6,6-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13165869.png)
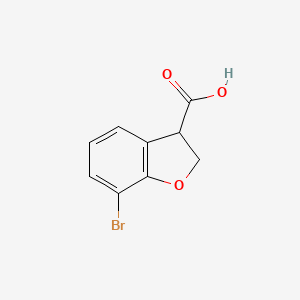
![N-{[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-N-(pyrrolidin-3-yl)acetamide](/img/structure/B13165875.png)
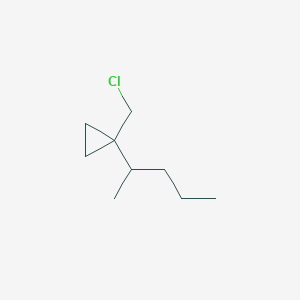
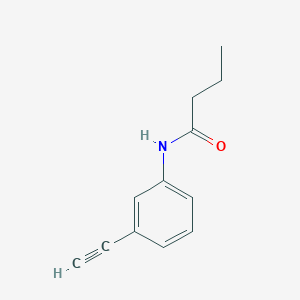
![N-[1-(Aminomethyl)cyclopropyl]-2-methylpropanamide](/img/structure/B13165893.png)

